molecular formula C7H14O4 B12553093 3-Methoxyprop-2-en-1-ol;propanoic acid CAS No. 144487-15-0

3-Methoxyprop-2-en-1-ol;propanoic acid

Cat. No.: B12553093
CAS No.: 144487-15-0
M. Wt: 162.18 g/mol
InChI Key: WBISVQIJHADNFG-UHFFFAOYSA-N
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Description

3-Methoxyprop-2-en-1-ol;propanoic acid is a chemical compound with the molecular formula C4H8O2. It is known for its unique structure, which includes a methoxy group attached to a prop-2-en-1-ol backbone. This compound is used in various chemical reactions and has applications in different scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Methoxyprop-2-en-1-ol can be synthesized through several methods. One common method involves the reaction of methanol with propargyl alcohol in the presence of a catalyst. The reaction typically occurs under mild conditions, with temperatures ranging from 50°C to 100°C and pressures of 1-2 atmospheres.

Industrial Production Methods

In industrial settings, 3-Methoxyprop-2-en-1-ol is produced using large-scale reactors. The process involves the continuous feeding of methanol and propargyl alcohol into the reactor, where they react in the presence of a catalyst. The product is then purified through distillation and other separation techniques to obtain high-purity 3-Methoxyprop-2-en-1-ol.

Chemical Reactions Analysis

Types of Reactions

3-Methoxyprop-2-en-1-ol undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form aldehydes and ketones.

    Reduction: It can be reduced to form alcohols.

    Substitution: It can undergo substitution reactions to form different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide. The reactions typically occur under acidic or basic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used. These reactions usually occur under mild conditions.

    Substitution: Substitution reactions often involve halogens or other nucleophiles. The reactions can occur under various conditions, depending on the desired product.

Major Products Formed

    Oxidation: Aldehydes and ketones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives, depending on the nucleophile used.

Scientific Research Applications

3-Methoxyprop-2-en-1-ol has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: It is used in the study of enzyme-catalyzed reactions and metabolic pathways.

    Industry: It is used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-Methoxyprop-2-en-1-ol involves its interaction with various molecular targets. It can act as a nucleophile in substitution reactions, attacking electrophilic centers in other molecules. In oxidation and reduction reactions, it undergoes changes in its oxidation state, leading to the formation of different products. The specific pathways and targets depend on the reaction conditions and the presence of other reagents.

Comparison with Similar Compounds

Similar Compounds

    3-Methoxyprop-2-en-1-ol: Similar in structure but lacks the propanoic acid group.

    Propanoic acid: Similar in structure but lacks the methoxyprop-2-en-1-ol group.

Uniqueness

3-Methoxyprop-2-en-1-ol;propanoic acid is unique due to its combination of a methoxy group and a propanoic acid group. This dual functionality allows it to participate in a wide range of chemical reactions and makes it a versatile compound in various scientific applications.

Properties

CAS No.

144487-15-0

Molecular Formula

C7H14O4

Molecular Weight

162.18 g/mol

IUPAC Name

3-methoxyprop-2-en-1-ol;propanoic acid

InChI

InChI=1S/C4H8O2.C3H6O2/c1-6-4-2-3-5;1-2-3(4)5/h2,4-5H,3H2,1H3;2H2,1H3,(H,4,5)

InChI Key

WBISVQIJHADNFG-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)O.COC=CCO

Origin of Product

United States

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